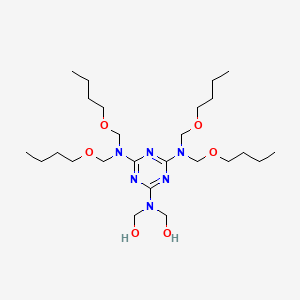
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple butoxymethyl groups and a triazine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- typically involves the nucleophilic substitution of cyanuric chloride with butoxymethylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction yields the desired product in moderate to high yields, depending on the reaction conditions and the purity of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions yield reduced derivatives, and substitution reactions yield substituted triazine derivatives .
Scientific Research Applications
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-s-triazine: Used clinically to treat lung and breast cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Methanol, (4,6-bis(bis(butoxymethyl)amino)-s-triazin-2-ylimino)di- stands out due to its unique structure, which imparts distinct chemical and biological properties. The presence of multiple butoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
74037-60-8 |
|---|---|
Molecular Formula |
C25H50N6O6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[[4,6-bis[bis(butoxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C25H50N6O6/c1-5-9-13-34-19-30(20-35-14-10-6-2)24-26-23(29(17-32)18-33)27-25(28-24)31(21-36-15-11-7-3)22-37-16-12-8-4/h32-33H,5-22H2,1-4H3 |
InChI Key |
VTUAPWNTTCBHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)N(CO)CO)N(COCCCC)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















